

# 1-Boc-4-(4-Nitrophenyl)piperazine molecular weight and formula

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## Compound of Interest

Compound Name: 1-Boc-4-(4-Nitrophenyl)piperazine

Cat. No.: B064658

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An In-Depth Technical Guide to **1-Boc-4-(4-Nitrophenyl)piperazine**: Synthesis, Characterization, and Application

## Abstract

As a pivotal intermediate in medicinal chemistry and organic synthesis, **1-Boc-4-(4-nitrophenyl)piperazine** serves as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and robust methodologies for its analytical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides self-validating protocols essential for researchers, scientists, and drug development professionals.

## Core Compound Properties

**1-Boc-4-(4-nitrophenyl)piperazine**, also known by its systematic name tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, is a bifunctional organic molecule. It incorporates a piperazine ring functionalized with a labile tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a 4-nitrophenyl group on the other. This specific arrangement makes it an ideal precursor for introducing the 4-aminophenylpiperazine moiety into target molecules following nitro group reduction and Boc deprotection.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	<b>C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub></b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	307.34 g/mol	<a href="#">[1]</a>
CAS Number	182618-86-6	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to yellow crystalline solid	Inferred from related compounds <a href="#">[4]</a>

| Synonyms | tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate; 1-Piperazinecarboxylic acid, 4-(4-nitrophenyl)-, 1,1-dimethylethyl ester | |

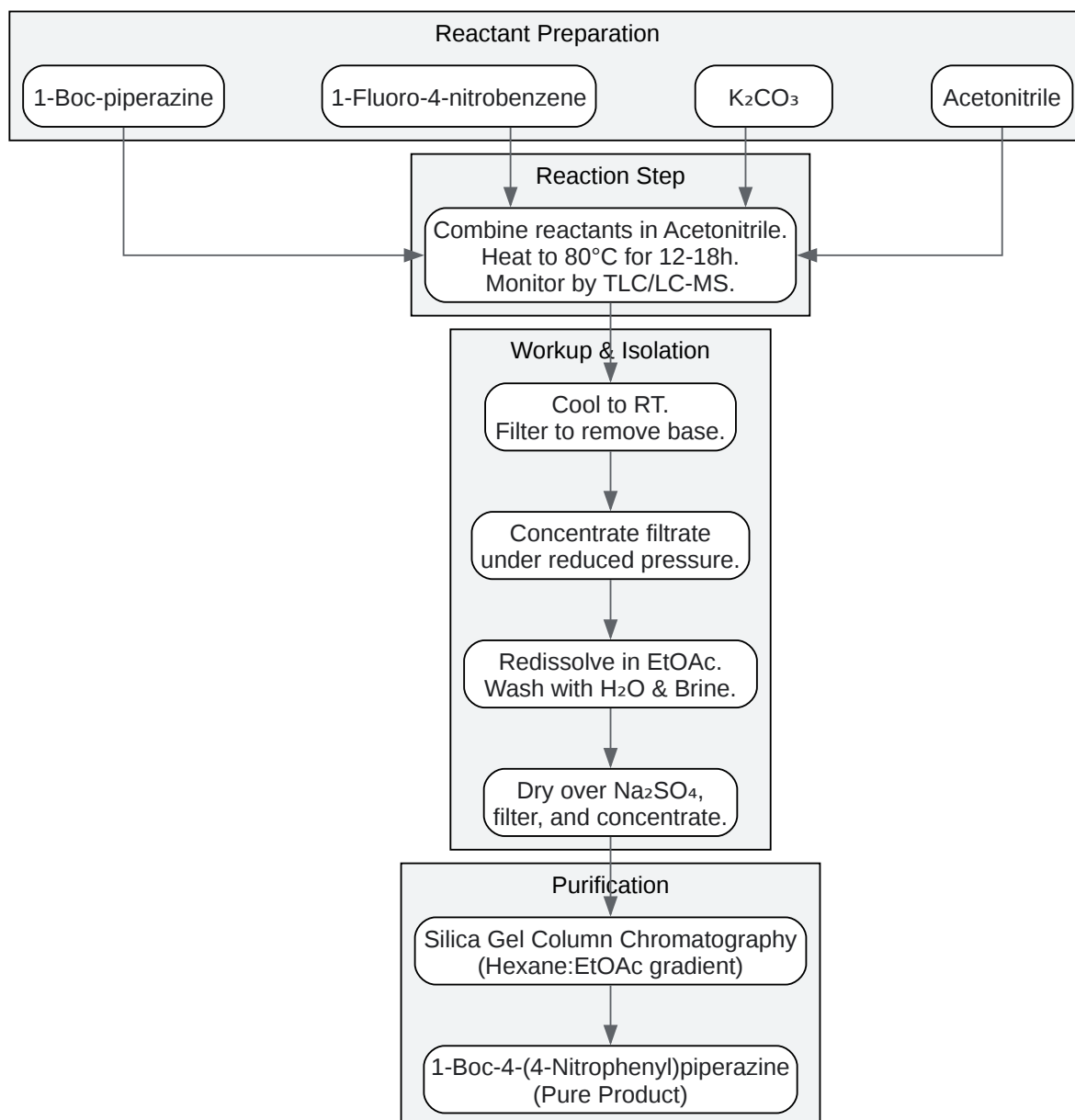
## Synthesis and Purification: A Validated Protocol

The synthesis of **1-Boc-4-(4-nitrophenyl)piperazine** is most effectively achieved via nucleophilic aromatic substitution ( $S_NAr$ ). The electron-withdrawing nature of the nitro group on the phenyl ring activates it towards nucleophilic attack by the secondary amine of 1-Boc-piperazine.

## Causality of Reagent Selection

- 1-Boc-piperazine: The starting nucleophile. The Boc group ensures that substitution occurs selectively on the free secondary amine, preventing side reactions like double arylation.
- 1-Fluoro-4-nitrobenzene: The electrophilic partner. Fluorine is an excellent leaving group for  $S_NAr$  reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.
- Potassium Carbonate ( $K_2CO_3$ ): A mild, inexpensive base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
- Acetonitrile (ACN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the  $S_NAr$  mechanism without interfering with the reaction.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **1-Boc-4-(4-nitrophenyl)piperazine**.

## Step-by-Step Experimental Protocol

- **Reaction Setup:** To a round-bottom flask charged with 1-Boc-piperazine (1.0 eq), add 1-fluoro-4-nitrobenzene (1.05 eq) and potassium carbonate (2.0 eq).
- **Solvent Addition:** Add dry acetonitrile to achieve a reactant concentration of approximately 0.2 M.
- **Reaction Execution:** Heat the mixture to 80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
- **Initial Workup:** Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
- **Extraction:** Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to elute the pure product.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **1-Boc-4-(4-nitrophenyl)piperazine** as a solid.

## Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the synthesized compound.

## Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.<sup>[5]</sup>

#### Protocol: HPLC Purity Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
- Instrumentation:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Detector: UV, monitoring at 254 nm and 330 nm (for the nitrophenyl chromophore).
- Analysis: Inject 5-10  $\mu$ L of the sample solution. Purity is determined by the area percentage of the main product peak. A purity level of >97% is typically expected.<sup>[6]</sup>

## Spectroscopic Structural Confirmation

Spectroscopic methods provide definitive structural confirmation.

Table 2: Expected Spectroscopic Data

Technique	Expected Results
<sup>1</sup> H-NMR	~1.49 ppm (s, 9H): <b>Protons of the Boc group (-CH<sub>3</sub>)<sub>3</sub></b> .~3.35-3.45 ppm (t, 4H): <b>Piperazine protons adjacent to the nitrophenyl group</b> .~3.55-3.65 ppm (t, 4H): <b>Piperazine protons adjacent to the Boc group</b> .~6.95-7.05 ppm (d, 2H): <b>Aromatic protons ortho to the piperazine ring</b> .~8.10-8.20 ppm (d, 2H): <b>Aromatic protons ortho to the nitro group</b> .
<sup>13</sup> C-NMR	~28.4 ppm: Boc methyl carbons.~48.0 ppm: Piperazine carbons adjacent to the nitrophenyl group.~50.0 ppm (broad): Piperazine carbons adjacent to the Boc group.~80.5 ppm: Boc quaternary carbon.~113.0 ppm: Aromatic carbons ortho to the piperazine.~126.0 ppm: Aromatic carbons ortho to the nitro group.~139.0 ppm: Aromatic carbon attached to the nitro group.~153.0 ppm: Aromatic carbon attached to the piperazine.~154.7 ppm: Boc carbonyl carbon.

| Mass Spec (ESI+) | m/z = 308.1 [M+H]<sup>+</sup>: Protonated molecular ion.m/z = 252.1 [M-C<sub>4</sub>H<sub>8</sub>+H]<sup>+</sup>: Loss of isobutylene from the Boc group.m/z = 208.1 [M-Boc+H]<sup>+</sup>: Loss of the entire Boc group.  
|

## Applications in Drug Discovery and Synthesis

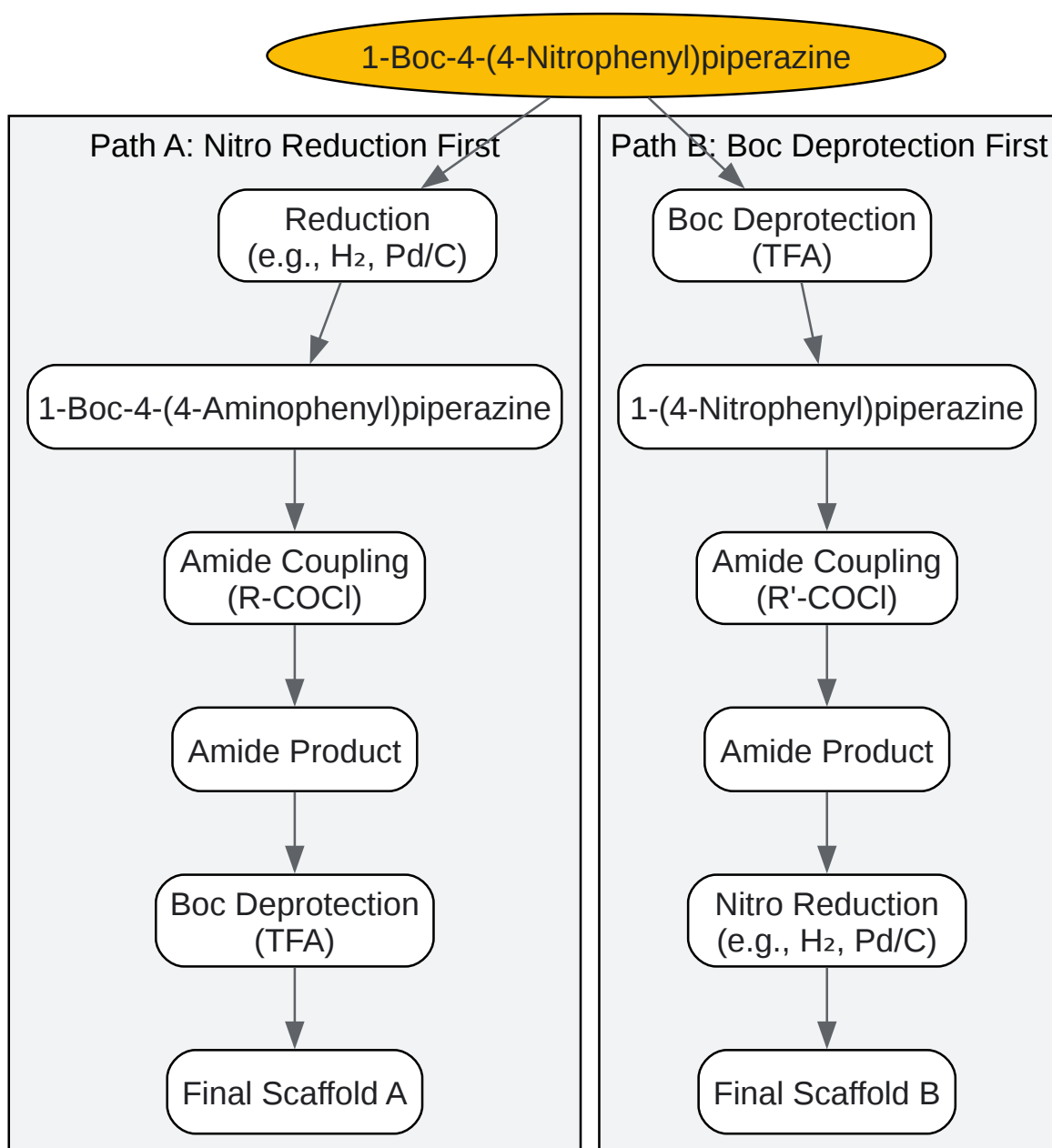
The utility of **1-Boc-4-(4-nitrophenyl)piperazine** stems from its role as a masked "4-aminophenylpiperazine" synthon. The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for conditions ranging from psychiatric disorders to cancer.[\[7\]](#)[\[8\]](#)

## Strategic Deprotection and Functionalization

The two key functional handles of the molecule can be manipulated in a controlled, sequential manner.

- **Nitro Group Reduction:** The nitro group is readily reduced to a primary amine using standard conditions like catalytic hydrogenation ( $\text{H}_2$ , Pd/C), or chemical reduction (Fe/HCl,  $\text{SnCl}_2$ ). This unmaskes a nucleophilic site for further modification (e.g., amidation, sulfonylation, reductive amination).
- **Boc Group Deprotection:** The Boc group is stable to many reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane). This reveals a secondary amine, which can then be functionalized, for example, by coupling to a carboxylic acid to form an amide.

## Synthetic Intermediate Utility Diagram



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Caption: Strategic utility of **1-Boc-4-(4-nitrophenyl)piperazine** in synthesis.

## Conclusion

**1-Boc-4-(4-nitrophenyl)piperazine** is a high-value synthetic intermediate whose strategic design enables the controlled, sequential functionalization of the piperazine and aniline



moieties. The robust synthetic and analytical protocols detailed herein provide researchers with a reliable framework for its preparation and quality control. Its widespread application underscores the continued importance of well-designed building blocks in accelerating the drug discovery and development pipeline.

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